2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid
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Overview
Description
- This compound is of interest due to its potential applications in drug design and bioisosteric replacement of leucine.
- It mimics the leucine moiety and can be used as a building block in drug development.
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid: is a compound with a complex name, but let’s break it down:
Preparation Methods
- A notable synthetic route involves the preparation of the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid on a large scale.
- Researchers have developed a method using a recyclable chiral auxiliary :
- A Ni(II) complex forms with glycine Schiff base .
- Alkylation with CF₃–CH₂–I under basic conditions yields the alkylated Ni(II) complex.
- Disassembling the complex reclaims the chiral auxiliary and produces the target compound.
- This method has been successfully used to prepare over 300 g of the target compound .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Used as a building block for drug design due to its leucine bioisosteric properties.
Biology: Investigated for its impact on protein structure and function.
Industry: May find use in fine chemicals synthesis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., receptors, enzymes).
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, researchers often compare it to other amino acids or bioisosteres.
- Its uniqueness lies in the combination of trifluoro, methoxyphenyl, and amino acid moieties.
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
2-amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c1-18-7-4-2-6(3-5-7)8(11(12,13)14)9(15)10(16)17/h2-5,8-9H,15H2,1H3,(H,16,17) |
InChI Key |
IOZCLZKUDHEEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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